

# Structure of the MM-589 TFA Complex with WDR5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | MM-589 TFA |           |
| Cat. No.:            | B8085399   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional characteristics of the MM-589 trifluoroacetate (TFA) salt in complex with the WD repeat-containing protein 5 (WDR5). MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the WDR5-mixed-lineage leukemia (MLL) protein-protein interaction, a critical epigenetic target in various cancers, particularly MLL-rearranged leukemias.

#### Introduction

WD repeat-containing protein 5 (WDR5) is a core component of several chromatin-modifying complexes, including the MLL/SET1 histone methyltransferase (HMT) complexes responsible for histone H3 lysine 4 (H3K4) methylation. This epigenetic mark is crucial for transcriptional activation, and its misregulation is a hallmark of certain aggressive cancers. WDR5 acts as a scaffold, presenting the MLL protein to its histone substrate. The interaction between WDR5 and MLL is mediated by a conserved "WIN" (WDR5-interaction) motif on MLL that binds to a central pocket on WDR5.

MM-589 was developed as a high-affinity inhibitor that targets this WIN site on WDR5, thereby disrupting the WDR5-MLL interaction and inhibiting the downstream HMT activity of the MLL complex. This guide details the binding characteristics, structural basis of interaction, and the experimental protocols used to elucidate the properties of the MM-589-WDR5 complex.



#### **Data Presentation**

The following tables summarize the quantitative data for MM-589's binding affinity, inhibitory activity, and cellular effects.

Table 1: Biochemical Activity of MM-589

| Parameter               | Value   | Description                                                                                                                                                 |
|-------------------------|---------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IC50 (WDR5 Binding)     | 0.90 nM | Concentration of MM-589 required to inhibit 50% of the binding of a fluorescently labeled MLL peptide to WDR5 in a competitive binding assay.  [1][2][3][4] |
| Ki (WDR5 Binding)       | <1 nM   | Inhibition constant, indicating the high binding affinity of MM-589 for WDR5.[1][5]                                                                         |
| IC50 (MLL HMT Activity) | 12.7 nM | Concentration of MM-589 required to inhibit 50% of the histone H3K4 methyltransferase activity of the MLL complex.[1][2][3]                                 |

Table 2: Cellular Activity of MM-589



| Cell Line | MLL Status     | IC50 (Cell Growth) | Description                                                                                    |
|-----------|----------------|--------------------|------------------------------------------------------------------------------------------------|
| MV4-11    | MLL-AF4 fusion | 0.25 μΜ            | Human acute myeloid<br>leukemia (AML) cell<br>line with an MLL<br>rearrangement.[3][5]         |
| MOLM-13   | MLL-AF9 fusion | 0.21 μΜ            | Human AML cell line<br>with an MLL<br>rearrangement.[3][5]                                     |
| HL-60     | Wild-type MLL  | 8.6 μΜ             | Human promyelocytic leukemia cell line with wild-type MLL, used as a negative control.  [3][5] |

Table 3: Crystallographic Data for the MM-589-WDR5 Complex (PDB ID: 5VFC)

| Parameter                      | Value                     |
|--------------------------------|---------------------------|
| Resolution                     | 1.64 Å                    |
| R-Value Work                   | 0.148                     |
| R-Value Free                   | 0.174                     |
| Space Group                    | C 1 2 1                   |
| Unit Cell Dimensions (a, b, c) | 88.35 Å, 58.56 Å, 56.80 Å |
| Unit Cell Angles (α, β, γ)     | 90°, 96.16°, 90°          |

Data sourced from the RCSB Protein Data Bank entry 5VFC.[6]

## **Experimental Protocols**

Detailed methodologies for the key experiments are provided below.

### **WDR5 Protein Expression and Purification**



Human WDR5 (residues 23-334) is cloned into a pET-based expression vector with an N-terminal affinity tag (e.g., His-SUMO). The plasmid is transformed into E. coli BL21(DE3) cells. Cells are grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.2 mM, and the culture is incubated overnight at 16°C.

Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP), and lysed by sonication. The lysate is cleared by ultracentrifugation. The supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing 20 mM imidazole, and the protein is eluted with lysis buffer containing 300 mM imidazole. The affinity tag is cleaved by a specific protease (e.g., SUMO protease) during overnight dialysis against a low-imidazole buffer. A second Ni-NTA column is used to remove the cleaved tag and the protease. The final purification step is size-exclusion chromatography (SEC) using a column equilibrated with a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

#### **AlphaLISA-Based WDR5-MLL Binding Assay**

The inhibitory activity of MM-589 on the WDR5-MLL interaction is determined using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay). The assay is performed in a 384-well plate in a buffer such as 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, and 0.05% Tween-20.

- A constant concentration of biotinylated MLL-WIN peptide and His-tagged WDR5 are incubated with varying concentrations of MM-589 for 1 hour at room temperature.
- Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads are added to the wells.
- The plate is incubated for another hour in the dark at room temperature.
- The plate is read on an AlphaScreen-capable plate reader. In the absence of an inhibitor, the binding of the MLL peptide to WDR5 brings the Donor and Acceptor beads into close proximity, generating a luminescent signal. MM-589 competes with the MLL peptide for binding to WDR5, leading to a decrease in the signal.
- IC50 values are calculated by fitting the dose-response curves using a nonlinear regression model.



#### **MLL Histone Methyltransferase (HMT) Assay**

The effect of MM-589 on the enzymatic activity of the MLL complex is assessed using an HMT assay. The reconstituted MLL core complex (containing MLL, WDR5, RbBP5, and ASH2L) is used.

- The MLL complex is incubated with a histone H3 substrate, S-adenosyl-L-[3H]-methionine
  (as a methyl donor), and varying concentrations of MM-589 in a reaction buffer (e.g., 50 mM
  Tris-HCl pH 8.0, 5 mM DTT).
- The reaction is incubated at 30°C for 1 hour.
- The reaction is stopped, and the histone substrate is captured on a filter paper or by another separation method.
- The amount of incorporated radioactivity, corresponding to the level of histone methylation, is quantified using a scintillation counter.
- IC50 values are determined from the dose-response curves.

#### **Cell Growth Inhibition Assay**

The anti-proliferative effects of MM-589 are evaluated in leukemia cell lines.

- Cells (e.g., MV4-11, MOLM-13, HL-60) are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well).
- The cells are treated with a serial dilution of MM-589 or DMSO as a vehicle control.
- The plates are incubated for 4 to 7 days at 37°C in a humidified 5% CO2 atmosphere.
- Cell viability is assessed using a colorimetric assay such as WST-8 or MTT. A reagent is added to the wells, which is converted into a colored formazan product by metabolically active cells.
- The absorbance is measured using a microplate reader at the appropriate wavelength.



 IC50 values are calculated by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

#### X-ray Crystallography of the MM-589-WDR5 Complex

For crystallization, purified WDR5 is concentrated to approximately 10 mg/mL and incubated with a molar excess of MM-589.

- The complex is crystallized using the vapor diffusion method. Crystals of the MM-589-WDR5 complex can be grown in conditions such as 0.1 M Bis-Tris pH 6.5, 26% PEG 8000, and 0.1 M ammonium sulfate.
- Crystals are cryoprotected using the mother liquor supplemented with a cryoprotectant (e.g., 20% glycerol) and flash-frozen in liquid nitrogen.
- X-ray diffraction data are collected at a synchrotron source.
- The structure is solved by molecular replacement using a previously determined WDR5 structure as the search model.
- The model is refined using iterative cycles of manual model building and computational refinement to yield the final structure.

#### **Visualizations**

The following diagrams illustrate key pathways and workflows related to the MM-589-WDR5 complex.





Click to download full resolution via product page

WDR5 signaling pathway and the inhibitory action of MM-589.





Click to download full resolution via product page

Experimental workflow for the characterization of MM-589.





Click to download full resolution via product page

Mechanism of action of MM-589 in inhibiting the WDR5-MLL interaction.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wang Lab Publications [shaomeng-wang.lab.medicine.umich.edu]
- 3. [논문]Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)–Mixed Lineage Leukemia (MLL) Protein–Protein Interaction [scienceon.kisti.re.kr]
- 4. researchgate.net [researchgate.net]
- 5. Author Guidelines [researcher-resources.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Structure of the MM-589 TFA Complex with WDR5: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8085399#structure-of-mm-589-tfa-complexed-with-wdr5]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com